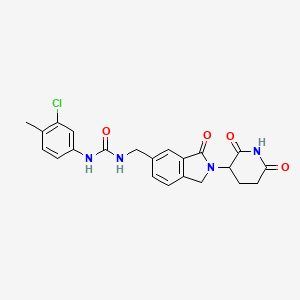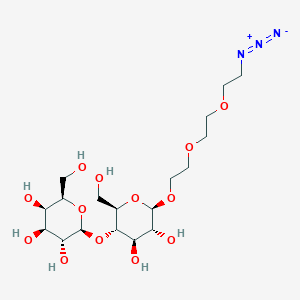
beta-Lac-TEG-N3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
beta-Lac-TEG-N3: is a click chemistry reagent containing an azide group. It is widely used in various biochemical research applications due to its ability to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing alkyne groups. This compound is particularly valuable in the field of antibody-drug conjugates (ADC) and other biochemical studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of beta-Lac-TEG-N3 involves the incorporation of an azide group into a lactosyl tetraethylene glycol (TEG) scaffold. The reaction typically involves the use of azide-containing reagents and appropriate catalysts to facilitate the formation of the azide group on the TEG scaffold .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product. The production is carried out under controlled environments to maintain the stability and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This reaction involves the use of copper catalysts to facilitate the cycloaddition of azide groups with alkyne groups, forming triazole rings.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without the need for a catalyst and involves the reaction of azide groups with strained alkynes such as DBCO or BCN.
Common Reagents and Conditions:
CuAAc: Copper sulfate (CuSO4) and sodium ascorbate are commonly used as catalysts in this reaction.
SPAAC: Strained alkynes such as DBCO or BCN are used without the need for additional catalysts.
Major Products:
Aplicaciones Científicas De Investigación
Chemistry:
Click Chemistry: beta-Lac-TEG-N3 is extensively used in click chemistry for the synthesis of complex molecules and bioconjugates
Biology:
Bioconjugation: The compound is used for labeling and tracking biomolecules in various biological studies
Medicine:
Antibody-Drug Conjugates (ADC): this compound is used in the development of ADCs, which are targeted cancer therapies that deliver cytotoxic drugs to cancer cells
Industry:
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.
Mecanismo De Acción
Mechanism: beta-Lac-TEG-N3 exerts its effects through the formation of stable triazole rings via azide-alkyne cycloaddition reactions. These reactions are highly specific and efficient, making this compound a valuable tool in bioconjugation and drug development .
Molecular Targets and Pathways: The primary molecular targets of this compound are alkyne-containing molecules. The compound interacts with these molecules through cycloaddition reactions, forming stable triazole linkages that can be used for various biochemical applications .
Comparación Con Compuestos Similares
beta-Lac-TEG-DBCO: Another click chemistry reagent containing a strained alkyne group.
beta-Lac-TEG-BCN: A click chemistry reagent containing a different strained alkyne group.
Uniqueness: beta-Lac-TEG-N3 is unique due to its azide group, which allows it to undergo both CuAAc and SPAAC reactions. This versatility makes it a valuable tool in various biochemical and pharmaceutical research applications .
Propiedades
Fórmula molecular |
C18H33N3O13 |
|---|---|
Peso molecular |
499.5 g/mol |
Nombre IUPAC |
(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H33N3O13/c19-21-20-1-2-29-3-4-30-5-6-31-17-15(28)13(26)16(10(8-23)33-17)34-18-14(27)12(25)11(24)9(7-22)32-18/h9-18,22-28H,1-8H2/t9-,10-,11+,12+,13-,14-,15-,16-,17-,18+/m1/s1 |
Clave InChI |
ODCSAHBYDSBXRV-MUKCROHVSA-N |
SMILES isomérico |
C(COCCOCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)N=[N+]=[N-] |
SMILES canónico |
C(COCCOCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


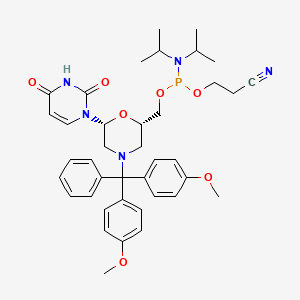
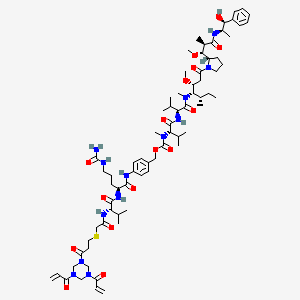
![N-[1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12393675.png)

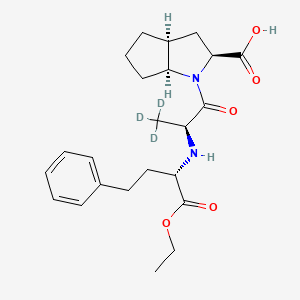
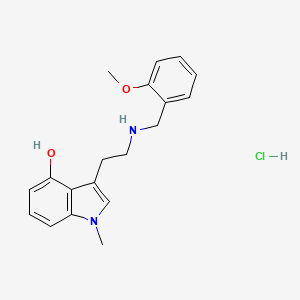
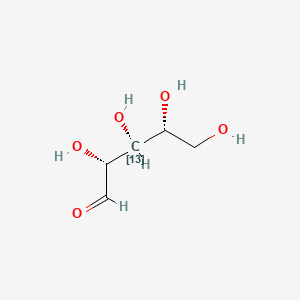
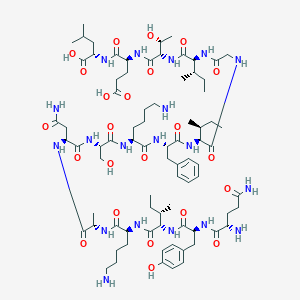
![(1aR,4S,4aS,7R,7aS,7bR)-1,1,4,7-tetramethyl-2,3,4,5,6,7,7a,7b-octahydro-1aH-cyclopropa[h]azulen-4a-ol](/img/structure/B12393716.png)

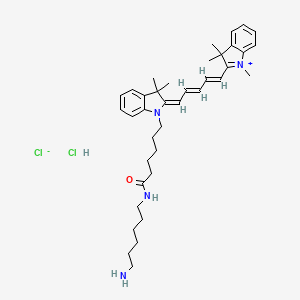

![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12393743.png)
